molecular formula C18H19N5S B5880322 3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione

Cat. No.: B5880322
M. Wt: 337.4 g/mol
InChI Key: JEEIVAJZEQFQBI-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is a complex organic compound that features a triazole ring, a pyridine moiety, and a tert-butylphenyl group

Preparation Methods

The synthesis of 3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Introduction of the pyridine moiety: This step involves the condensation of the triazole intermediate with pyridine-3-carbaldehyde under basic conditions.

    Attachment of the tert-butylphenyl group: This is usually done via a nucleophilic substitution reaction where the triazole-pyridine intermediate reacts with 4-tert-butylbenzyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thione group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and triazole rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione include other triazole derivatives and pyridine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of the tert-butylphenyl group, pyridine moiety, and triazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-18(2,3)15-8-6-14(7-9-15)16-21-22-17(24)23(16)20-12-13-5-4-10-19-11-13/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEIVAJZEQFQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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